molecular formula C15H14O3 B1670714 Di-o-tolyl carbonate CAS No. 617-09-4

Di-o-tolyl carbonate

Cat. No.: B1670714
CAS No.: 617-09-4
M. Wt: 242.27 g/mol
InChI Key: POZGCGJFBOZPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-o-tolyl carbonate is an organic compound with the molecular formula C15H14O3. It is a carbonate ester derived from o-cresol and carbonic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Target of Action

Di-o-tolyl carbonate is a biochemical compound . . It’s worth noting that the compound is a customized synthesis product , which suggests that its targets could be tailored based on the specific requirements of the synthesis process.

Mode of Action

It’s known that organic carbonates, including this compound, have electric dipole moments and molar kerr constants . These properties could influence the compound’s interaction with its targets.

Biochemical Pathways

It’s worth noting that organic carbonates can undergo various chemical reactions, including (aut)oxidation . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that drug-like molecules, which could include this compound, possess physicochemical properties that might enable them to become drugs should a disease-modifying receptor be identified . These properties could influence the compound’s ADME properties and their impact on bioavailability.

Result of Action

It’s known that the compound is a biochemical , suggesting that it could have various effects at the molecular and cellular levels depending on its specific targets and mode of action.

Action Environment

It’s known that environmental conditions can affect the dissolution of carbonate rocks , which could potentially provide some insights into how environmental factors might influence the action of carbonate compounds like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-o-tolyl carbonate can be synthesized through the reaction of o-cresol with phosgene in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ 2 \text{o-Cresol} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} ]

Another method involves the transesterification of dimethyl carbonate with o-cresol under basic conditions. The reaction can be represented as: [ 2 \text{o-Cresol} + \text{Dimethyl carbonate} \rightarrow \text{this compound} + 2 \text{Methanol} ]

Industrial Production Methods: Industrial production of this compound often employs the phosgene route due to its efficiency and high yield. The process involves the continuous addition of phosgene to a solution of o-cresol and a base, followed by purification steps to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: Reduction of this compound can yield o-cresol and other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: o-Cresol and related compounds.

    Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Di-o-tolyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of polycarbonates and other polymers.

    Biology: Employed in the synthesis of biologically active molecules and as a protecting group for alcohols and amines.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance plastics and resins.

Comparison with Similar Compounds

    Diphenyl carbonate: Another carbonate ester with similar reactivity but derived from phenol instead of o-cresol.

    Dimethyl carbonate: A simpler carbonate ester used in similar applications but with different physical properties.

    Di-p-tolyl carbonate: Similar to di-o-tolyl carbonate but derived from p-cresol.

Uniqueness: this compound is unique due to its specific structure derived from o-cresol, which imparts distinct reactivity and physical properties compared to other carbonate esters. Its applications in the synthesis of specialized polymers and as a protecting group in organic synthesis highlight its versatility.

Properties

IUPAC Name

bis(2-methylphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZGCGJFBOZPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210696
Record name Di-o-tolyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-09-4
Record name Carbonic acid, bis(2-methylphenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-o-tolyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC6344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Di-o-tolyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-o-tolyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.551
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DI-O-TOLYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU7JWJ434Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Di-o-tolyl carbonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Di-o-tolyl carbonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Di-o-tolyl carbonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Di-o-tolyl carbonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Di-o-tolyl carbonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Di-o-tolyl carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.